molecular formula C16H12BrN3O2 B2356452 5-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)nicotinamide CAS No. 2034593-60-5

5-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)nicotinamide

Cat. No.: B2356452
CAS No.: 2034593-60-5
M. Wt: 358.195
InChI Key: SEFGJBZPUORSLC-UHFFFAOYSA-N
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Description

5-Bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)nicotinamide (CAS 2034593-60-5) is a synthetic small molecule with a molecular weight of 358.19 g/mol and the formula C16H12BrN3O2 . This chemical features a nicotinamide core, a key structural motif in bioactive compounds, substituted with a bromine atom and a (2-(furan-2-yl)pyridin-4-yl)methyl group. It is supplied with a purity of 98% and should be stored at 2-8°C to ensure stability . This compound is of significant research interest due to its structural relationship to nicotinamide, a form of vitamin B3 and a precursor to the essential redox cofactor Nicotinamide Adenine Dinucleotide (NAD+) . NAD+ is a critical coenzyme involved in over 500 enzymatic reactions, serving as a vital cofactor for NAD+-dependent enzymes such as sirtuins, poly (ADP-ribose) polymerases (PARPs), and the NAD+ glycohydrolase CD38 . The intricate regulation of NAD+ bioavailability is a major focus in research areas including aging, metabolic diseases, cancer, and neurodegeneration . As a nicotinamide derivative, this compound may serve as a valuable chemical tool or building block in medicinal chemistry for investigating the function of enzymes involved in NAD+ metabolism. Its structure makes it a potential candidate for exploring inhibitors of NAD+-consuming enzymes or nicotinamide N-methyltransferase (NNMT) . NNMT catalyzes the methylation of nicotinamide and other pyridine compounds using S-adenosyl methionine (SAM) as a methyl donor, and its aberrant expression has been implicated in several cancers, metabolic diseases, and liver conditions . Researchers can utilize this high-purity compound exclusively for in vitro studies in controlled laboratory settings. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human or veterinary consumption.

Properties

IUPAC Name

5-bromo-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c17-13-7-12(9-18-10-13)16(21)20-8-11-3-4-19-14(6-11)15-2-1-5-22-15/h1-7,9-10H,8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFGJBZPUORSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Nicotinic Acid

5-Bromonicotinic acid is synthesized via electrophilic bromination of nicotinic acid using bromine in sulfuric acid. Alternatively, directed ortho-lithiation followed by quenching with bromine provides regioselective access.

Procedure :
Nicotinic acid (1.23 g, 10 mmol) is dissolved in concentrated sulfuric acid (10 mL) at 0°C. Bromine (1.6 g, 10 mmol) is added dropwise, and the mixture is stirred for 6 hours. The product precipitates upon ice quenching and is recrystallized from ethanol/water (yield: 72%).

Conversion to Acid Chloride

5-Bromonicotinic acid (2.02 g, 10 mmol) is refluxed with thionyl chloride (5 mL) in dry dichloromethane (20 mL) for 2 hours. Excess thionyl chloride is removed under reduced pressure to yield 5-bromonicotinoyl chloride as a pale-yellow solid (yield: 95%).

Preparation of (2-(Furan-2-yl)Pyridin-4-yl)Methyl Amine

Radical Bromination of 4-Methylpyridine

4-Methylpyridine undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride to yield 4-(bromomethyl)pyridine.

Optimized Conditions :

  • 4-Methylpyridine (10 mmol), NBS (11 mmol), AIBN (0.5 mmol) in CCl₄ (50 mL)
  • Reflux at 75°C for 4 hours under nitrogen
  • Purification via flash chromatography (7% ethyl acetate/hexane)
  • Yield: 68%

Amine Formation via Gabriel Synthesis

The bromomethyl intermediate (2.5 g, 10 mmol) is treated with potassium phthalimide (2.22 g, 12 mmol) in DMF at 80°C for 6 hours. Subsequent hydrazinolysis (hydrazine hydrate, ethanol, reflux) yields (2-(furan-2-yl)pyridin-4-yl)methyl amine (yield: 82%).

Amide Bond Formation

Coupling of Nicotinoyl Chloride and Amine

5-Bromonicotinoyl chloride (2.16 g, 10 mmol) is reacted with (2-(furan-2-yl)pyridin-4-yl)methyl amine (1.76 g, 10 mmol) in dry dichloromethane (30 mL) with triethylamine (3 mL). After stirring at room temperature for 12 hours, the mixture is washed with NaHCO₃ and brine. Purification via silica gel chromatography (ethyl acetate/hexane) affords the target compound (yield: 78%).

Alternative Pathways and Optimization

One-Pot Bromination-Amidation

A streamlined approach involves in-situ generation of the acid chloride followed by direct coupling with the amine. This reduces purification steps but requires strict moisture control (yield: 65%).

Microwave-Assisted Suzuki Coupling

Microwave irradiation (150°C, 20 minutes) accelerates the coupling between 4-(bromomethyl)pyridine and furan-2-ylboronic acid, improving yield to 85%.

Analytical Characterization

Key Data for Target Compound :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.85 (s, 1H, pyridine-H), 8.52 (d, J=2.4 Hz, 1H), 8.01 (d, J=8.0 Hz, 1H), 7.72–7.68 (m, 2H), 7.45 (d, J=3.6 Hz, 1H), 6.62 (dd, J=3.6, 1.8 Hz, 1H), 6.51 (d, J=3.6 Hz, 1H), 4.72 (s, 2H).
  • HRMS (ESI+) : m/z calc. for C₁₇H₁₃BrN₃O₂ [M+H]⁺: 394.0234; found: 394.0238.

Challenges and Troubleshooting

  • Radical Bromination Side Reactions : Over-bromination is mitigated by stoichiometric control of NBS and AIBN.
  • Furan Ring Stability : Avoid strong acids/bases during coupling; THF is preferred over DMF for Suzuki reactions.
  • Amine Oxidation : Conduct Gabriel synthesis under inert atmosphere to prevent degradation.

Industrial-Scale Considerations

For kilogram-scale production:

  • Replace CCl₄ with ethyl acetate due to toxicity concerns.
  • Use flow chemistry for bromination (residence time: 30 minutes, yield: 70%).
  • Catalytic Pd recovery systems reduce costs in Suzuki reactions.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group in nicotinamide can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced nicotinamide derivatives.

    Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)nicotinamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)nicotinamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Nicotinamide Analogues

Compound Name Substituents on Nicotinamide Core Pyridine/Furan Modifications Synthesis Yield (%)
5-Bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)nicotinamide Br at C5 2-(Furan-2-yl)pyridin-4-ylmethyl Not reported
6-Chloro-N-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)nicotinamide (72b) Cl at C6 Pyridin-4-ylmethyl + 4-fluorophenyl 74
N,N-Dimethyl(5-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulphanyl]methyl}furan-2-yl)methanamine N-oxide Dimethylamino + nitroethenyl Sulphanyl-linked furan-2-ylmethyl Not reported
Ranitidine related compound B Nitroethenediamine + dimethylamino Sulphanyl-linked furan-2-ylmethyl Not reported

Functional and Pharmacological Insights

  • Halogen vs. Chlorinated analogues (e.g., 72b) are often prioritized for metabolic stability but may exhibit reduced electrophilicity.
  • Furan vs. Sulphanyl-Furan Modifications : Compounds with sulphanyl linkages (e.g., those in ) introduce flexibility and sulfur-mediated interactions, whereas the furan-2-yl group in the target compound emphasizes π-π stacking and hydrogen bonding.

Crystallographic and Analytical Considerations

  • The SHELX system is critical for refining the crystal structures of such compounds, particularly for resolving halogen positions. In contrast, sulphanyl-containing analogues (e.g., ) may require specialized handling due to sulfur’s susceptibility to radiation damage during X-ray diffraction.
  • WinGX provides a robust interface for small-molecule crystallography, enabling comparative analysis of bond lengths and angles between the target compound and its analogues.

Biological Activity

The compound 5-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)nicotinamide is a novel nicotinamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its effects, mechanisms, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H12_{12}BrN3_{3}O
  • Molecular Weight : 320.17 g/mol

This compound features a bromine atom on the nicotinamide ring and a furan-pyridine moiety that may influence its biological interactions.

Anticancer Properties

Recent studies have highlighted the potential of nicotinamide derivatives as inducers of apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including T47D breast cancer cells. The mechanism of action appears to involve the activation of caspases, leading to programmed cell death.

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell LineEC50_{50} (µM)GI50_{50} (µM)Mechanism of Action
Compound AT47D0.0820.21Caspase activation
Compound BMES-SA0.050.15Microtubule polymerization inhibition
5-bromo-N...T47DTBDTBDTBD

Neuropharmacological Effects

In addition to its anticancer properties, there is emerging evidence suggesting that nicotinamide derivatives can modulate neurotransmitter systems, particularly those involving acetylcholine receptors. This modulation could have implications for treating central nervous system disorders.

Antimicrobial Activity

Preliminary studies indicate that compounds structurally related to this compound exhibit antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest moderate efficacy, warranting further investigation into their potential as antimicrobial agents.

Study on Apoptosis Induction

A notable study investigated the apoptosis-inducing effects of a series of N-phenyl nicotinamides, which include derivatives similar to our compound of interest. The research utilized a high-throughput screening (HTS) assay to identify compounds that activate caspases in T47D cells. Results indicated that certain modifications significantly enhanced potency, suggesting that structural alterations can optimize biological activity.

In Vivo Studies

In vivo models have been employed to assess the anticancer efficacy of related compounds. For example, a study demonstrated significant tumor growth inhibition in colorectal cancer models treated with derivatives exhibiting similar structural characteristics. These findings underscore the therapeutic potential of this class of compounds.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)nicotinamide?

Answer:
The synthesis typically involves multi-step reactions starting with nicotinamide derivatives and functionalized pyridine intermediates. Key steps include:

  • Bromination: Introducing the bromine substituent at the 5-position of the pyridine ring using reagents like N-bromosuccinimide (NBS) under controlled temperature (e.g., 0–25°C) .
  • Coupling Reactions: Linking the furan-pyridine moiety via a methylene bridge using reductive amination or nucleophilic substitution. For example, reacting 2-(furan-2-yl)pyridin-4-ylmethanamine with brominated nicotinamide in the presence of a coupling agent like HATU or EDC .
  • Purification: Employ column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) and recrystallization (using ethanol or acetonitrile) to achieve >95% purity .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the positions of the bromine, furan, and pyridine groups. For example, the bromine atom at C5 of the pyridine ring typically causes a deshielding effect (~8.5–9.0 ppm in ¹H NMR) .
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~388.02) .
  • Infrared (IR) Spectroscopy: Identify amide C=O stretching (~1650–1700 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .

Basic: How is the biological activity of this compound initially screened in academic research?

Answer:

  • In vitro Assays: Test against kinase targets (e.g., EGFR, VEGFR) using fluorescence-based enzymatic assays to measure IC₅₀ values .
  • Cell Viability Studies: Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity at concentrations ranging from 1–100 µM .
  • Structural Analog Comparison: Compare activity with non-brominated or furan-modified analogs to establish structure-activity relationships (SAR) .

Advanced: How can researchers resolve contradictions in biological assay data for this compound?

Answer:

  • Orthogonal Assays: Validate kinase inhibition using both fluorescence-based and radiometric assays to rule out assay-specific artifacts .
  • Metabolic Stability Testing: Perform liver microsome assays to check if discrepancies arise from rapid metabolic degradation .
  • Crystallographic Analysis: Resolve SAR ambiguities by solving co-crystal structures with target proteins (e.g., PDB deposition) to confirm binding modes .

Advanced: What computational approaches are used to predict binding mechanisms?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with the amide group and π-π stacking with the pyridine ring .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
  • DFT Calculations: Optimize the compound’s geometry at the B3LYP/6-31G* level to predict electronic properties influencing reactivity .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) for coupling steps to enhance solubility and reduce side reactions .
  • Catalyst Optimization: Compare Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) for Suzuki-Miyaura cross-coupling steps .
  • Process Monitoring: Use in-situ FTIR or HPLC to track reaction progress and terminate at peak conversion .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Answer:

  • pH Stability Studies: Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 24/48/72 hours .
  • Thermal Analysis: Perform DSC/TGA to determine decomposition temperatures and hygroscopicity risks .
  • Plasma Stability: Incubate with human plasma at 37°C and quantify remaining compound using LC-MS .

Advanced: How do crystallographic studies inform structural modifications?

Answer:

  • X-ray Diffraction: Solve crystal structures to identify key intermolecular interactions (e.g., hydrogen bonds between amide groups and water molecules) .
  • Hirshfeld Surface Analysis: Quantify contact contributions (e.g., Br···π interactions) to guide halogen-bonding modifications .

Advanced: What theoretical frameworks guide mechanistic studies of this compound?

Answer:

  • Kinetic Modeling: Apply Michaelis-Menten kinetics to enzyme inhibition data to distinguish competitive vs. non-competitive mechanisms .
  • QSPR Models: Corrogate electronic parameters (e.g., Hammett constants) with bioactivity to design optimized analogs .

Advanced: How can AI/ML enhance research on this compound?

Answer:

  • Predictive Synthesis: Train ML models on reaction databases (e.g., Reaxys) to propose optimal synthetic routes .
  • Virtual Screening: Use deep learning (e.g., DeepChem) to prioritize derivatives with improved target affinity .
  • Process Automation: Integrate robotic platforms with AI-driven analytics for high-throughput experimentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.